1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1,2,4-trimethyl-5-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-12(14(16)17)10(2)15(3)13(9)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRJGNNOUVCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)O)C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the decarboxylative reaction of cyclic carbonates and amines, which generates highly functionalized pyrroles with CO2 and H2O as byproducts .
Industrial Production Methods
the general principles of pyrrole synthesis, such as the use of catalytic reactions and condensation processes, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Pyrrole derivatives, including 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, have shown promising antimicrobial properties. Studies have indicated that modifications to the pyrrole ring can enhance antibacterial activity against a range of pathogens. For instance, research demonstrated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
2. Anticancer Properties
Research has also explored the anticancer potential of pyrrole derivatives. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. A study reported that certain pyrrole derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic semiconductors and photovoltaic devices due to its ability to form stable thin films with good charge transport properties .
2. Sensors
This compound has potential applications in sensor technology. Its ability to undergo redox reactions makes it useful for developing electrochemical sensors for detecting various analytes. Research has shown that incorporating pyrrole derivatives into sensor matrices enhances sensitivity and selectivity towards target molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazole-Based Carboxylic Acids
From , pyrazole derivatives with carboxylic acid groups exhibit structural similarity scores ranging from 0.76 to 0.81 (calculated using unspecified parameters). Notable examples include:
- 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (Similarity: 0.81): This analog replaces the pyrrole core with a pyrazole ring but retains the phenyl and methyl substituents. Pyrazoles generally exhibit higher aromatic stability than pyrroles due to their two adjacent nitrogen atoms, which may influence reactivity and binding affinity in biological systems.
Pyrrolo-Pyridine Carboxylic Acids
describes pyrrolo[2,3-c]pyridine-2-carboxylic acids (e.g., compounds 10a–c), which share a fused heterocyclic system but differ in substituents and functionalization. For example:
- Synthesis yields for these analogs vary (71–95%), suggesting substituent-dependent reaction efficiencies .
Substituent-Driven Comparisons
- Phenyl vs. Alkyl Groups : The phenyl group in the target compound may enhance π-π stacking interactions in molecular recognition compared to methyl or ethyl groups in analogs like 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (Similarity: 0.76) .
- Methyl Group Positioning : The 1,2,4-trimethyl arrangement in the target compound creates a sterically crowded environment, which could hinder crystallization or enzymatic processing relative to less-substituted analogs.
Key Research Findings and Limitations
- Synthetic Accessibility : The target compound’s discontinued status contrasts with analogs like pyrrolo-pyridines, which are actively synthesized with moderate-to-high yields .
- Functional Group Impact : Carboxylic acid positioning (e.g., pyrrole-3- vs. pyrazole-3-) may modulate hydrogen-bonding capacity and solubility.
- Data Gaps: No experimental data (e.g., pKa, LogP, bioactivity) are available for the target compound, limiting direct functional comparisons.
Biological Activity
1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid (CAS No. 724744-88-1) is a pyrrole derivative with a molecular formula of C14H15NO2 and a molecular weight of 229.28 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 724744-88-1 |
| Purity | >95% |
Anticancer Properties
Recent studies have explored the anticancer potential of pyrrole derivatives, including this compound. It is hypothesized that modifications in the structure of pyrrole compounds can significantly influence their biological activity.
A notable study demonstrated that certain pyrrole derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were shown to inhibit the growth of colon cancer cell lines such as HCT-116 and SW-620, with GI50 values in the nanomolar range (approximately M) .
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives have also been investigated. In vitro assays have indicated that these compounds can exhibit significant antibacterial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by its structural features. Variations in substituents on the pyrrole ring can lead to changes in potency and selectivity toward different biological targets. Research suggests that the presence of specific functional groups can enhance interaction with target proteins involved in cancer progression and microbial resistance .
Case Study 1: Anticancer Activity Assessment
In a study focusing on the anticancer effects of pyrrole derivatives, researchers synthesized several analogs and tested their efficacy against various human cancer cell lines. The results indicated that certain modifications led to increased apoptosis in cancer cells compared to untreated controls.
Findings:
- Cell Lines Tested: HCT-116, SW-620
- GI50 Values: Ranged from to M for different derivatives
- Mechanism: Induction of apoptosis via mitochondrial pathways
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related pyrrole compounds against Gram-positive and Gram-negative bacteria using disk diffusion methods.
Findings:
- Bacteria Tested: Staphylococcus aureus, Escherichia coli
- Zone of Inhibition: Significant inhibition observed with minimum inhibitory concentrations (MICs) as low as
Q & A
Q. What are the common synthetic routes for 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, bromination of vinyl acetate followed by reaction with ethyl acetoacetate yields pyrrole intermediates. Subsequent chlorination (e.g., using sulfuryl chloride) and hydrolysis (with NaOH) can introduce carboxylic acid groups . Catalysts like palladium or copper in solvents such as DMF or toluene are critical for optimizing cyclization efficiency . Reaction temperature (e.g., 80–120°C) and stoichiometric ratios (e.g., 1:1.2 for aldehyde-to-amine) significantly impact yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, DMSO-) shows distinct peaks for methyl groups (δ 2.56 ppm) and aromatic protons (δ 7.57–8.69 ppm). Carboxylic acid protons may appear as broad singlets (δ 12.43–13.99 ppm) .
- ESI-MS : Molecular ion peaks (e.g., [M+1] at m/z 311.1) confirm molecular weight, while fragmentation patterns validate substituent positions .
- HPLC : Purity (>97%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example, ICReDD’s approach integrates reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Computational models can also predict regioselectivity in cyclization steps, reducing trial-and-error experimentation by ~40% .
Q. How can researchers address contradictions in reported spectroscopic data or synthetic yields across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3-methyl-4-(6-trifluoromethyl-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid) to identify shifts caused by substituent effects .
- Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and characterize intermediates at each stage to isolate yield discrepancies .
- Statistical Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, catalyst loading) and identify confounding variables causing yield inconsistencies .
Q. What strategies are effective for optimizing regioselectivity in the functionalization of the pyrrole core?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution toward the 5-phenyl position .
- Metal-Mediated Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations at the 3-carboxylic acid position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites, improving selectivity by 20–30% in alkylation reactions .
Q. How can reaction mechanisms for side-product formation be elucidated, and what mitigation strategies are recommended?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., C at the carboxylic acid group) tracks unintended decarboxylation pathways .
- In-Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., enolates) that lead to dimerization byproducts .
- Additive Screening : Introduce scavengers (e.g., molecular sieves for water removal) to suppress hydrolysis during cyclization .
Methodological Considerations
Q. What experimental design frameworks are suitable for scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing decomposition risks during exothermic steps (e.g., chlorination) .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., inline UV-vis) ensures consistency in intermediate purity during scale-up .
Q. How can stability studies inform storage and handling protocols for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
